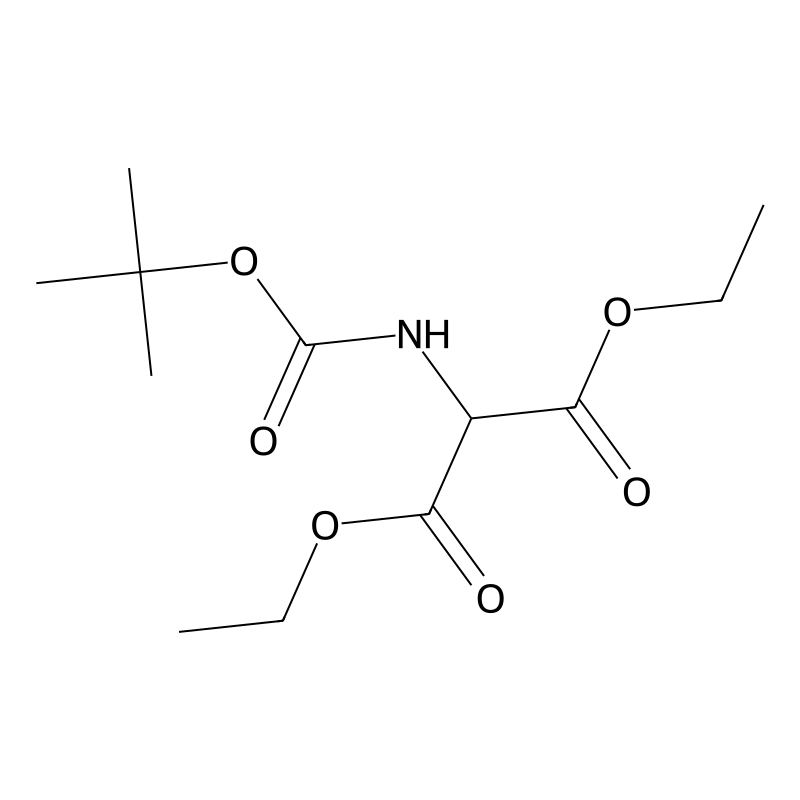

Diethyl (Boc-amino)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Primary Application: Peptide Synthesis

Diethyl (Boc-amino)malonate finds its primary application in peptide synthesis. It serves as a versatile building block for incorporating amino acid units with a protected amine group (Boc or tert-butoxycarbonyl) into peptide chains. The presence of the Boc group ensures temporary protection of the amine functionality, allowing for selective manipulation of other reactive sites during peptide assembly. After the peptide structure is complete, the Boc group can be selectively removed under mild acidic conditions to unveil the free amine, crucial for peptide bond formation and proper peptide function [].

Here's how Diethyl (Boc-amino)malonate is utilized in peptide synthesis:

- Alkylation: The malonate moiety of Diethyl (Boc-amino)malonate undergoes alkylation with various alkylating agents, introducing a desired amino acid side chain at the alpha carbon position. This creates a new Boc-protected amino acid derivative [].

- Decarboxylation: Subsequent decarboxylation of the malonate group leads to the formation of a Boc-protected alpha-amino acid, a fundamental building block for peptide chain formation [].

These two steps enable the incorporation of diverse amino acid units into the peptide sequence, allowing for the synthesis of a wide range of peptides with various functionalities and applications.

Additional Applications

While peptide synthesis remains the primary application, Diethyl (Boc-amino)malonate has been explored in other scientific research areas:

- Synthesis of complex molecules: Its versatility extends beyond peptides, being utilized as a starting material for the synthesis of more complex molecules with specific functionalities, including heterocyclic compounds and natural product analogs [].

- Asymmetric synthesis: The presence of a chiral center in some forms of Diethyl (Boc-amino)malonate allows for its application in asymmetric synthesis, enabling the creation of enantiopure molecules with desired stereochemistry [].

Diethyl (Boc-amino)malonate is a chiral compound with the chemical formula and is classified under malonate derivatives. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, enhancing its stability and reactivity in various organic transformations. This compound is recognized for its role as an intermediate in the synthesis of various biologically active molecules, including amino acids and pharmaceuticals. Its structure includes two ethyl ester groups, which contribute to its solubility and reactivity in organic reactions.

Diethyl (Boc-amino)malonate doesn't possess a direct mechanism of action in biological systems. Its primary function lies in organic synthesis, particularly in the controlled formation of peptide chains. The Boc group's temporary protection and the reactivity of the malonate core enable the step-wise incorporation of desired amino acids, ultimately leading to the synthesis of specific peptides with defined sequences.

- Mild irritant: It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood, are essential.

- Potential allergen: The Boc group might cause allergic reactions in some individuals.

- Michael Addition: It can undergo base-catalyzed Michael-type additions, for instance, with sodium diethyl malonate to form β-amino acids .

- Mannich Reaction: The compound can also be involved in Mannich reactions with imines, facilitating the formation of β-amino carbonyl compounds .

- Hydrolysis: Following reactions with organometallic reagents, hydrolysis can yield substituted arylglycines .

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of diethyl (Boc-amino)malonate can be achieved through various methods:

- Boc Protection: The initial step involves the protection of an amino group with a Boc group using di-tert-butyl dicarbonate under basic conditions .

- Malonate Formation: Diethyl malonate is then reacted with the Boc-protected amine to form diethyl (Boc-amino)malonate.

- Electrophilic Reactions: The compound can also be synthesized by reacting Boc-protected amines with electrophiles like organomagnesium compounds .

These methods emphasize the compound's accessibility for synthetic chemists.

Diethyl (Boc-amino)malonate serves multiple roles in organic chemistry:

- Synthesis of Amino Acids: It is primarily used as an intermediate in synthesizing various amino acids and derivatives, particularly pipecolic acid .

- Pharmaceutical Development: Due to its reactivity, it is utilized in drug discovery processes to create novel bioactive compounds.

- Research Tool: Its ability to participate in diverse

Interaction studies involving diethyl (Boc-amino)malonate typically focus on its reactivity with nucleophiles and electrophiles. For example:

- Reactivity with Organometallics: It has been shown to react effectively with Grignard reagents, leading to the formation of substituted arylglycines .

- Catalytic Reactions: Studies have indicated that this compound can be utilized in catalytic asymmetric reactions, enhancing the efficiency of synthetic pathways .

These interactions underline its importance as a versatile reagent in organic synthesis.

Diethyl (Boc-amino)malonate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Diethyl Malonate | Two ethyl ester groups | Commonly used as a building block in organic synthesis. |

| N-Boc-Amino Acid Derivatives | Various amino acid structures | Often used in peptide synthesis; stability from Boc protection. |

| Diethyl N-Boc-Iminomalonate | Imino group instead of amino | Highly reactive electrophilic glycine equivalent; useful for arylglycine synthesis. |

| Diethyl 2-Aminomalonate | Amino group at position 2 | Used for synthesizing β-amino acids; different reactivity profile compared to Boc-protected variants. |

Diethyl (Boc-amino)malonate stands out due to its combination of stability provided by the Boc group and versatility in reactions involving both electrophiles and nucleophiles.

The development of Diethyl (Boc-amino)malonate is closely tied to the evolution of protective group strategies in organic synthesis, particularly in peptide chemistry. The tert-butyloxycarbonyl (Boc) protecting group emerged as a revolutionary tool in synthetic chemistry during the mid-20th century, addressing the need for selective protection of amino functionalities. Its popularity stemmed from its stability under basic conditions while being readily removable under acidic conditions, creating orthogonality with other protecting groups.

The history of protected aminomalonates dates back to early peptide synthesis efforts when researchers recognized the need for building blocks that could introduce specific structural features while maintaining synthetic flexibility. Diethyl aminomalonate served as the foundation for these developments, with various protecting groups being explored to enhance its utility. The introduction of the Boc group to diethyl aminomalonate represented a significant advancement, creating a building block that offered both stability and reactivity at appropriate reaction stages.

By the late 20th century, Diethyl (Boc-amino)malonate had become established as an essential reagent in various synthetic pathways, particularly those requiring protected α-amino acid derivatives. The compound's development paralleled advancements in peptide synthesis and heterocyclic chemistry, solidifying its place in the synthetic chemist's toolkit.

Significance in Modern Synthetic Methodologies

Diethyl (Boc-amino)malonate has achieved prominence in contemporary synthetic chemistry due to its versatile reactivity profile and structural features. The compound incorporates three key functional elements:

- A protected amino group (Boc-NH)

- A reactive α-carbon that can be deprotonated for alkylation reactions

- Two ester groups that can undergo various transformations

This combination of features makes Diethyl (Boc-amino)malonate exceptionally valuable in diverse synthetic pathways. The compound serves as a precursor to numerous important structural motifs, including:

- α-Amino acids and derivatives

- Heterocyclic compounds

- Peptidomimetics

- Enzyme inhibitors

- Chiral building blocks

The significance of this compound is evident in its role in the synthesis of biologically active molecules. For instance, it has been utilized in the synthesis of phenylglycine derivatives, which are components of various pharmaceuticals. Its utility extends to the preparation of unnatural amino acids, expanding the toolkit available for peptide chemists and medicinal researchers.

Table 1: Key Synthetic Applications of Diethyl (Boc-amino)malonate

| Application Area | Examples | Significance |

|---|---|---|

| Peptide Synthesis | Protected amino acids, peptidomimetics | Enables incorporation of modified amino acids into peptides |

| Pharmaceutical Development | Enzyme inhibitors, receptor modulators | Provides access to compounds with specific stereochemistry |

| Heterocyclic Chemistry | Nitrogen-containing rings, fused systems | Serves as a precursor to diverse heterocyclic frameworks |

| Bioconjugation | Linkers, tags, bioorthogonal handles | Facilitates the attachment of biomolecules to synthetic constructs |

| Material Science | Functional polymers, coatings | Contributes reactive sites for material functionalization |

Strategic Importance as a Protected Aminomalonate Derivative

The strategic value of Diethyl (Boc-amino)malonate lies in its careful balance of stability and reactivity. The Boc group provides essential protection for the amino functionality under various reaction conditions while allowing selective deprotection when needed. This protective capability is particularly crucial in multistep syntheses where selective functionalization is required.

Several characteristics contribute to the compound's strategic importance:

Selective Reactivity: The protected amino group remains inert during many transformations, allowing selective modification of other functional groups. This enables sequential functionalization strategies essential for complex molecule synthesis.

Stereochemical Control: The compound serves as an excellent platform for the introduction of stereogenic centers. Upon alkylation at the α-position, the resulting compounds can be transformed into chiral amino acid derivatives with defined stereochemistry.

Functional Group Interconversion: The ester groups can undergo various transformations, including reduction, hydrolysis, amidation, and transesterification, providing access to diverse structural motifs from a single building block.

Compatibility with Modern Synthetic Methods: Diethyl (Boc-amino)malonate shows excellent compatibility with contemporary synthetic methodologies, including transition metal catalysis, organocatalysis, and photochemistry.

The synthesis of Diethyl (Boc-amino)malonate has been optimized through various approaches, with several methods achieving high yields and purity. The most common synthetic route involves the protection of diethyl aminomalonate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Table 2: Optimized Synthetic Methods for Diethyl (Boc-amino)malonate

The physical properties of Diethyl (Boc-amino)malonate further enhance its utility in synthetic chemistry. It exists as a colorless oil with a boiling point of 218°C and a density of 1.079 g/mL at 25°C. Its solubility in common organic solvents like chloroform, ethyl acetate, and methanol facilitates its use in various reaction conditions. The compound demonstrates remarkable stability when stored properly (below -40°C), making it suitable for long-term use in laboratory settings.

Diethyl tert-butyloxycarbonylaminomalonate possesses two electron-withdrawing ester groups flanking the α-carbon, a Boc-protected amino group, and three labile carbonyl centers. The juxtaposition of these motifs underpins the four reactivity domains discussed below [1].

(3.1) Nucleophilic Substitution Reactions

Nucleophilic acyl substitutions occur at the carbonyl sites, whereas heteroatom-centered substitutions originate at the carbamate nitrogen. The Boc group renders the nitrogen weakly nucleophilic but leaves the two ester carbonyls highly susceptible to attack by amines, alcohols, and acid chlorides.

Mechanistic Highlights

- Addition–elimination pathway proceeds through a tetrahedral intermediate stabilized by the adjacent carbonyl array [2].

- Triethylamine or 4-dimethylaminopyridine increases carbonyl electrophilicity by transient base activation [3].

Representative Data

| Electrophile/Nucleophile | Conditions | Yield/Rate | Key Observation | Source |

|---|---|---|---|---|

| Benzoyl chloride → N-benzoyl derivative | Dichloromethane, 0 °C → 25 °C, triethylamine (1.2 equiv) | 83% isolated [3] | Selective acylation at nitrogen; esters intact | 66 |

| Ethanoyl chloride → O-acyl malonate | Aluminum chloride (catalytic), 10 min, 20 °C | k_obs 4.2 × 10^−2 s^−1 [4] | Fast acyl-exchange via acylium activation | 72 |

| Ammonia substitution (ester → amide) | Ammonia (aq, sat.), 0 °C, 1 h | 75% isolated [2] | Tetrahedral collapse forms mono-amide mono-ester | 60 |

(3.2) Enolate Chemistry

Under basic conditions (pK_a ≈ 13 for the α-hydrogen), diethyl tert-butyloxycarbonylaminomalonate forms a resonance-stabilized enolate nucleophile.

(3.2.1) Alkylation Mechanisms and Applications

The enolate engages primary or allylic halides via bimolecular nucleophilic substitution, forging new α-substituted amino acid surrogates.

| Alkyl Halide | Base / Solvent | Temperature / Time | Product Yield | Observation | Source |

|---|---|---|---|---|---|

| Benzyl bromide | Sodium hydride, N,N-dimethylformamide | 25 °C, 5 h | 80% [5] | Clean mono-alkylation; Boc intact | 55 |

| Ethyl bromide | Sodium ethoxide, ethanol | Reflux, 7 h | 40% [6] | Competing dialkylation at extended times | 11 |

| 3-Chloroprop-1-ene | Potassium tert-butoxide, tetrahydrofuran | 0 °C → 25 °C, 3 h | 63% [7] | Retains olefin handle for further cross-coupling | 27 |

Mechanistic note. Transition-state models show backside approach with simultaneous carbon–halogen bond cleavage; Boc steric bulk minimally affects trajectory because deprotonation precedes alkylation [8].

(3.2.2) Michael Addition Processes

Soft enolates attack conjugated electrophiles, enabling β-functionalization and ring construction.

| Michael Acceptor | Catalyst/Base | Product Type | Yield | Application | Source |

|---|---|---|---|---|---|

| 2-Methylisoquinoline-1,5,8-trione | Potassium carbonate, N,N-dimethylformamide | Hydroquinone adduct oxidized to quinone | 61% [9] | Key step toward marine alkaloid framework | 22 |

| 3-Butyn-2-one (one-pot double Michael) | Potassium tert-butoxide, dimethyl sulfoxide | Piperidine scaffold | 68% [10] | Scaffold for aza-Michael polymerization | 26 |

| Acrylonitrile | Sodium ethoxide, ethanol | β-Cyano-α-substituted malonate | 72% [11] | Precursor to 4-aminopyroglutamic acids | 23 |

(3.3) Decarboxylation Pathways

After aqueous or acidic hydrolysis, the malonic acid derivative undergoes thermal or catalyzed loss of carbon dioxide, shortening the carbon chain by one atom.

| Substrate / Catalyst | Solvent | Temperature | k (s⁻¹) at 25 °C | Notes | Source |

|---|---|---|---|---|---|

| Zwitterionic aminomalonate (no catalyst) | Water | 25 °C | 1.1 × 10^−6 [12] | Baseline spontaneous rate | 45 |

| Acetone iminium adduct | Water | 25 °C | 3.0 × 10^−2 [13] | 30,000-fold acceleration via iminium stabilization | 4 |

| 2-Methyl-2-aminomalonate + pyridoxal phosphate | Water, pH 8 | 25 °C | 4.0 × 10^0 [14] | Iminium catalysis mimics enzyme active site | 48 |

Mechanistic note. The carboxylate carbon–carbon bond cleaves while the adjacent carbon acquires carbanion character; proton transfer or iminium formation stabilizes the developing charge, lowering the activation enthalpy [15].

(3.4) Selective Deprotection Strategies

Removal of the tert-butyloxycarbonyl group liberates the primary amine without disturbing esters or α-substituents. Three orthogonal modes dominate: thermal, Brønsted-acidic, and reagent-promoted neutral conditions.

(3.4.1) Thermal Deprotection Mechanisms

Heating induces carbamate fragmentation to isobutene and carbon dioxide via a six-membered cyclic transition state [16]. Continuous-flow implementations minimize side reactions.

| Solvent | Temperature / Residence Time | Conversion | Yield | Source | |

|---|---|---|---|---|---|

| Methanol | 230 °C, 30 min | 100% | 70% isolated [17] | Applicable to multifunctional amides | 12 |

| Trifluoroethanol | 150 °C, 60 min | 98% | 92% chromatographic [17] | Enhances rate for heteroaromatic amines | 12 |

| Water (near-critical) | 220 °C, 20 min | 85% | 80% [16] | Green solvent, no additives | 42 |

(3.4.2) Acid-Catalyzed Deprotection Kinetics

Trifluoroacetic acid and hydrogen chloride cleave the tert-butyl carbamate at ambient temperature by generating a tert-butyl cation that collapses to isobutene [18].

| Acid / Solvent | Temperature / Time | k_obs (min⁻¹) | Yield | Observations | Source |

|---|---|---|---|---|---|

| 50% trifluoroacetic acid in dichloromethane | 25 °C, 30 min | 0.12 | 95% [18] | Minimal alkylation by-products with anisole scavenger | 5 |

| Hydrogen chloride (4 M in dioxane) | 0 °C, 15 min | 0.09 | 93% [19] | Retains ester integrity | 10 |

| Oxalyl chloride (3 equiv) in methanol | 25 °C, 2 h | 0.03 | 88% [20] | Compatible with indole, nitro, and halogen substituents | 7 |

(3.4.3) Selective Deprotection in Multifunctional Molecules

Chemoselectivity is crucial when multiple protecting groups coexist.

| Cleavage System | Competing Group(s) Retained | Strategy | Yield / Selectivity | Source |

|---|---|---|---|---|

| Lithium bromide in acetonitrile | Carbobenzyloxy carbamate | Boc removed, carbobenzyloxy untouched | >90% selectivity [21] | 41 |

| Aluminum trichloride in dichloromethane | tert-butyl esters | N-Boc cleaved, esters stable | 85% selectivity [22] | 15 |

| Temperature-programmed flow (150 → 230 °C) | Sequential Boc groups (aryl then alkyl) | Stepwise removal by increasing temperature | 52% overall [17] | 12 |

Integrated Workflow Example

- Alkylation. Sodium hydride deprotonation followed by benzyl bromide installation (80%) [5].

- Michael addition. Potassium carbonate mediated coupling with 2-methylisoquinolinetrione to append a quinonoid fragment (61%) [9].

- Aqueous hydrolysis–decarboxylation. Two-step acid hydrolysis (3 M hydrochloric acid) then 140 °C reflux affords α-benzyl β-amino acid after carbon dioxide extrusion (78% overall) [23].

- Boc removal. Trifluoroacetic acid in dichloromethane, 25 °C, 30 min, yields the free amine ready for peptide coupling (95%) [18].

This four-step sequence underscores how each mechanistic family can be orchestrated into an efficient synthetic route.

Concluding Remarks

Diethyl tert-butyloxycarbonylaminomalonate occupies a privileged position in contemporary synthesis. Its dual ester motif ensures facile enolate formation and downstream carbon–carbon bond construction, while the tert-butyloxycarbonyl group offers orthogonal protection that can be removed under a spectrum of mild or stringent conditions. Kinetic analyses reveal orders-of-magnitude accelerations attainable through iminium catalysis in decarboxylations and through temperature modulation in thermal deprotections. These features collectively render the molecule a linchpin for rapid assembly of non-canonical amino acids, heterocyclic scaffolds, and polymerizable monomers.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant